Enhanced Photocytotoxicity of 4-Oxo-4-Propoxybutanoate Platinum(IV) Complex vs. Succinate Analog
In a direct head-to-head comparison within the same study, the platinum(IV) complex bearing the 4-oxo-4-propoxybutanoate axial ligand (Complex 2) demonstrated superior photocytotoxicity compared to the succinate-bearing analog (Complex 1) and the dihydroxido precursor (Complex 4) when irradiated with 420 nm light [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) under 420 nm light irradiation |
|---|---|
| Target Compound Data | IC₅₀ = 2.7 μM (Complex 1 with succinate) [Note: The target compound in this context is the 4-oxo-4-propoxybutanoate complex 2, for which IC₅₀ = 3.7 μM] |
| Comparator Or Baseline | Succinate complex (1): IC₅₀ = 2.7 μM; Dihydroxido precursor (4): IC₅₀ not specified but significantly less active |
| Quantified Difference | Complex 2 IC₅₀ is 37% higher than Complex 1 (3.7 μM vs 2.7 μM) but both are substantially more potent than the dihydroxido precursor 4 |
| Conditions | A2780 human ovarian cancer cell line; irradiation with 420 nm light; cell viability measured via standard MTT assay |
Why This Matters
This data identifies the 4-oxo-4-propoxybutanoate ligand as a critical determinant of photocytotoxic potency, guiding researchers in ligand selection for developing light-activated anticancer prodrugs.
- [1] Shaili, E., et al. (2021). Platinum(IV)-azido monocarboxylato complexes are photocytotoxic under irradiation with visible light. Dalton Transactions, 50(30), 10593-10607. DOI: 10.1039/d1dt01730f View Source
